molecular formula C26H26N2O4S B6586964 N-(2-methoxyphenyl)-4-methyl-N-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}benzene-1-sulfonamide CAS No. 1251648-84-6

N-(2-methoxyphenyl)-4-methyl-N-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}benzene-1-sulfonamide

Cat. No. B6586964
CAS RN: 1251648-84-6
M. Wt: 462.6 g/mol
InChI Key: ZVCJJFREMSEFEF-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, a methyl group, an oxazole ring, and a sulfonamide group. These functional groups suggest that this compound could have a variety of chemical properties and potential uses .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the oxazole ring might undergo reactions like nucleophilic substitution or ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like its molecular weight, solubility, melting point, and boiling point. These properties can often be predicted based on the compound’s structure .

Scientific Research Applications

Antileishmanial Activity

Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions worldwide. Compound 13 exhibits potent antileishmanial activity against Leishmania aethiopica clinical isolates. In vitro studies revealed that it outperformed standard drugs like miltefosine and amphotericin B deoxycholate . Its molecular docking study on Lm-PTR1 further supports its efficacy.

Antimalarial Potential

Malaria, transmitted by Plasmodium-infected mosquitoes, remains a global health concern. Compound 13 also demonstrates antimalarial effects. In vivo studies using Plasmodium berghei-infected mice showed significant suppression of parasite growth. Additionally, compounds 14 and 15 exhibited promising inhibition effects against Plasmodium berghei .

1,2,3-Triazole-Based Scaffolds

The compound’s structure contains a 1,2,3-triazole moiety, which has been utilized in medicinal chemistry. Triazole-based scaffolds have shown activity against HIV, tuberculosis, viruses, bacteria, and cancer .

Novel Psychoactive Substances (NPSs)

While not directly related to the compound’s pharmacological effects, it’s worth noting that NPSs, including designer drugs and research chemicals, are analogues of illicit substances. The compound’s unique structure may contribute to its psychoactive potential .

Mechanistic Studies

Further investigations into the compound’s mode of action, interactions with cellular targets, and metabolic pathways are crucial. Understanding these mechanisms will guide drug optimization and therapeutic strategies.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is often studied in the context of drug discovery, where the mechanism of action might involve binding to a specific protein or enzyme .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. For example, some compounds might be toxic or cause irritation .

Future Directions

Future research on this compound could involve further studying its synthesis, properties, and potential applications. This might include developing more efficient synthesis methods, studying its reactivity, or exploring potential uses in fields like medicine or materials science .

properties

IUPAC Name

N-(2-methoxyphenyl)-4-methyl-N-[[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O4S/c1-18-12-14-22(15-13-18)33(29,30)28(24-10-5-6-11-25(24)31-4)17-23-20(3)32-26(27-23)21-9-7-8-19(2)16-21/h5-16H,17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVCJJFREMSEFEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=C(OC(=N2)C3=CC=CC(=C3)C)C)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)-4-methyl-N-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}benzene-1-sulfonamide

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